molecular formula C10H14BrFN2 B12067993 (3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine

(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine

Cat. No.: B12067993
M. Wt: 261.13 g/mol
InChI Key: JHKUVZGZDOLJIJ-UHFFFAOYSA-N
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Description

(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine is a chemical compound with the molecular formula C10H14BrFN2 It is characterized by the presence of an aminopropyl group and a bromofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bromofluorophenyl group can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopropylamine: Similar in structure but lacks the fluorophenyl group.

    2-Bromo-3-fluorobenzylamine: Similar in structure but lacks the aminopropyl group.

Uniqueness

(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine is unique due to the presence of both the aminopropyl and bromofluorophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C10H14BrFN2

Molecular Weight

261.13 g/mol

IUPAC Name

N'-[(2-bromo-3-fluorophenyl)methyl]propane-1,3-diamine

InChI

InChI=1S/C10H14BrFN2/c11-10-8(3-1-4-9(10)12)7-14-6-2-5-13/h1,3-4,14H,2,5-7,13H2

InChI Key

JHKUVZGZDOLJIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CNCCCN

Origin of Product

United States

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